

AZM475271 and its effects on Src family kinases

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Compound of Interest

Compound Name: **AZM475271**

Cat. No.: **B15612289**

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An In-depth Technical Guide to **AZM475271** and its Effects on Src Family Kinases

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play critical roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.^[1] The family includes 11 members, with Src, Fyn, Yes, and Lyn being some of the most studied.^[2] Dysregulation and over-activation of SFKs are frequently implicated in the development and progression of various human cancers, making them a key target for therapeutic intervention.^{[1][2][3]}

AZM475271, also referred to as M475271, is a potent and selective anilinoquinazoline-derived inhibitor of Src family kinases.^[4] It has been utilized in both preclinical and clinical studies to probe the function of Src signaling and to evaluate its therapeutic potential.^{[5][6]} This document provides a comprehensive technical overview of **AZM475271**, detailing its effects on SFKs, its mechanism of action, and the experimental methodologies used for its characterization.

Data Presentation: Kinase Inhibition Profile

AZM475271 is characterized as a selective inhibitor of Src family kinases with additional activity against the Abelson murine leukemia viral oncogene homolog 1 (Abl).^[5] While extensive quantitative data from broad kinase screening is not publicly available, the following table summarizes its known activity and selectivity based on published literature. The lack of specific IC₅₀ values for each SFK member in the public domain limits a detailed comparative analysis.

Target Kinase Family	Specific Kinase(s)	Potency / Effect	Reference
Src Family Kinases (SFKs)	c-Src	Selective and potent inhibition	[4]
Abl Kinase	Abl	Inhibitory activity noted	[5]
TGF- β Receptor Kinase	ALK5 (T β RI)	Indirect or cross-inhibition of signaling pathway	[5][7]

Mechanism of Action

Like most kinase inhibitors, **AZM475271** functions as an ATP-competitive inhibitor.[8] It binds to the ATP-binding pocket within the kinase domain of Src.[8] This binding action prevents the subsequent binding of ATP, thereby blocking the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[8] By inhibiting this fundamental phosphorylation process, **AZM475271** effectively blocks the downstream signaling cascades that are dependent on Src activity.[8]

Cellular Effects and Signaling Pathway Modulation

Inhibition of SFKs by **AZM475271** leads to a variety of downstream cellular effects, primarily related to cancer progression and angiogenesis.

Inhibition of Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis. **AZM475271** has been shown to attenuate VEGF-induced angiogenic processes.[4]

- Inhibition of VE-Cadherin and β -Catenin Phosphorylation: In Human Umbilical Vein Endothelial Cells (HUVECs), **AZM475271** significantly inhibits the VEGF-induced phosphorylation of VE-cadherin and β -catenin.[4]
- Stabilization of Cell-Cell Junctions: Despite inhibiting phosphorylation, the inhibitor increases the physical association between VE-cadherin and β -catenin, which helps to maintain the

stability of endothelial cell-cell junctions.[4]

- Functional Inhibition: Functionally, **AZM475271** demonstrates inhibitory effects on VEGF-induced HUVEC proliferation, migration, and tube formation, which are all key events in angiogenesis.[4]

Modulation of TGF- β Signaling

Transforming growth factor- β (TGF- β) signaling can promote tumor progression and metastasis in advanced cancers. **AZM475271** has been observed to inhibit these tumor-promoting effects.

- Inhibition of Cell Motility: The compound effectively blocks TGF- β 1-induced random cell migration (chemokinesis) in pancreatic ductal adenocarcinoma (PDAC) cell lines.[7]
- Suppression of EMT: It inhibits the TGF- β 1-induced upregulation of genes associated with the epithelial-mesenchymal transition (EMT) and invasion, such as MMP2, MMP9, N-cadherin, and vimentin.[7]
- Blockade of Smad Activation: **AZM475271** inhibits the activation of Smad2 and Smad3, key mediators of the canonical TGF- β signaling pathway.[7] These findings suggest that **AZM475271** may function as a dual inhibitor of both Src and TGF- β signaling pathways.[5][7]

Effects on Cancer Stem Cells and Associated Pathways

Src signaling is also implicated in the maintenance of cancer stem cells (CSCs).

- Inhibition of STAT3/FAK/Src Axis: In breast cancer models, Src inhibition is linked to the downregulation of Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling, pathways critical for CSCs.[9] In studies investigating this axis, **AZM475271** was used as a specific Src inhibitor at a concentration of 10 μ M to disrupt mammosphere formation.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of **AZM475271**.

Protocol: Western Blot for Phosphoprotein Analysis

This protocol is used to assess the inhibitory effect of **AZM475271** on the phosphorylation of target proteins within cells.

Objective: To determine the effect of **AZM475271** on the phosphorylation status of a target protein (e.g., Src, VE-cadherin, Smad2) in a treated cell line.

Materials:

- Cell line of interest (e.g., HUVEC, Panc-1)
- **AZM475271** stock solution (in DMSO)
- Cell culture medium, serum, and supplements
- Stimulant (e.g., VEGF, TGF- β 1) if required
- Ice-cold Phosphate Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels, electrophoresis tank, and power supply
- PVDF or nitrocellulose membranes
- Transfer buffer and Western blot transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-Smad2, anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

- Imaging system (e.g., ChemiDoc, X-ray film)

Procedure:

- Cell Culture and Treatment: Plate cells to achieve 70-80% confluence. The following day, starve cells in low-serum media if necessary. Pre-treat cells with various concentrations of **AZM475271** (e.g., 0.1-10 μ M) or vehicle (DMSO) for 1-2 hours.
- Stimulation: Add stimulant (e.g., VEGF or TGF- β 1) for the specified time (e.g., 15-30 minutes) to induce phosphorylation.
- Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS, and add lysis buffer. Scrape cells and collect the lysate. Incubate on ice for 30 minutes.
- Protein Quantification: Centrifuge lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.

- Stripping and Reprobing: To normalize data, the membrane can be stripped and reprobed with antibodies against the total protein and a loading control (e.g., GAPDH).

Protocol: Real-Time Cell Migration (Chemokinesis) Assay

This protocol measures the effect of **AZM475271** on random, non-directional cell migration.[\[7\]](#)

Objective: To quantify the inhibitory effect of **AZM475271** on cell motility.

Materials:

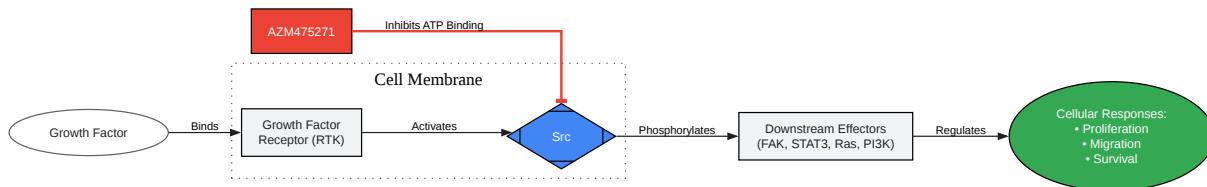
- Real-time cell analysis instrument (e.g., xCELLigence system)
- CIM-Plates 16 (specialized plates for migration assays)
- Cell line of interest (e.g., Panc-1)
- **AZM475271**
- Stimulant (e.g., TGF- β 1)
- Serum-free medium

Procedure:

- Plate Preparation: Add cell culture medium (potentially with a chemoattractant in the lower chamber) to the lower wells of the CIM-plate. Assemble the plate.
- Cell Seeding: Resuspend cells in serum-free medium. Add the cell suspension to the upper chambers of the CIM-plate.
- Treatment: Add **AZM475271** at various concentrations or vehicle control directly to the cell suspension in the upper chamber. Add stimulant (e.g., TGF- β 1) if required.
- Real-Time Monitoring: Place the CIM-plate into the real-time cell analysis instrument. The instrument measures changes in electrical impedance as cells migrate through the microporous membrane separating the upper and lower chambers.

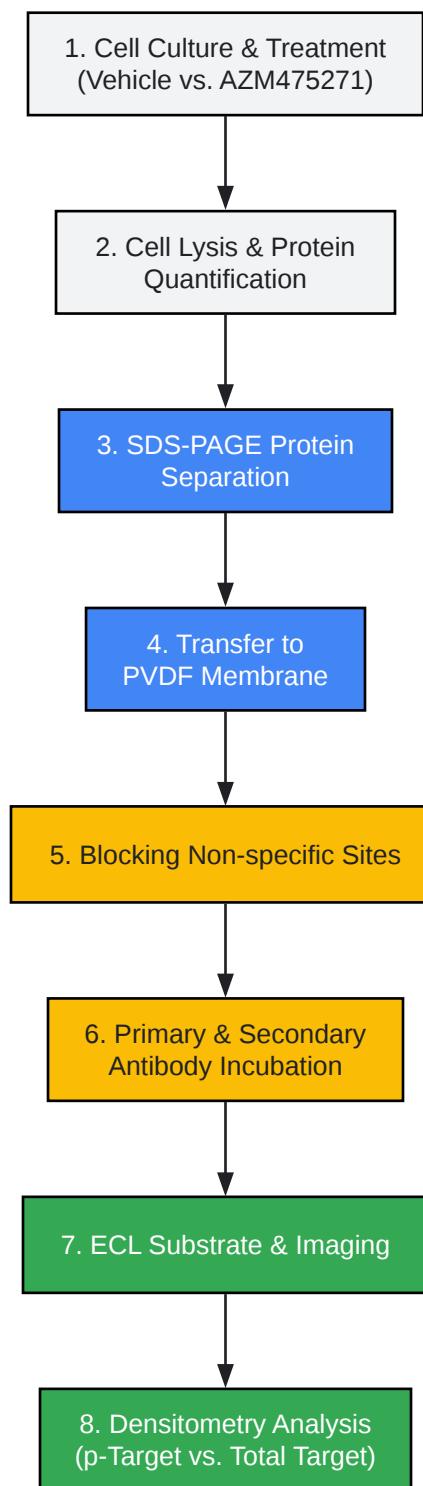
- Data Acquisition: Monitor cell migration continuously for a desired period (e.g., 24-48 hours). The instrument software records the "Cell Index," which is proportional to the number of migrated cells.
- Data Analysis: Plot the Cell Index over time for each treatment condition. Calculate the rate of migration or the endpoint Cell Index to determine the dose-dependent inhibitory effect of **AZM475271**.

Mandatory Visualizations



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Caption: Overview of a typical Src signaling cascade and the inhibitory point of **AZM475271**.



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Caption: Standard experimental workflow for analyzing protein phosphorylation via Western Blot.

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Caption: Logical workflow for the preclinical characterization of a kinase inhibitor.

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References

- 1. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 4. The novel Src kinase inhibitor M475271 inhibits VEGF-induced vascular endothelial-cadherin and beta-catenin phosphorylation but increases their association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF- β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. TGF- β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor AZM475271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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